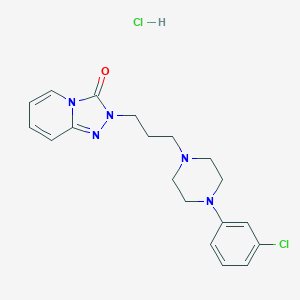

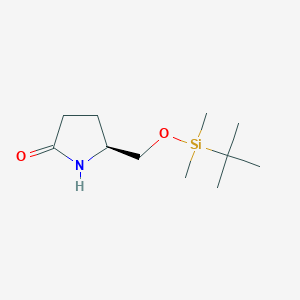

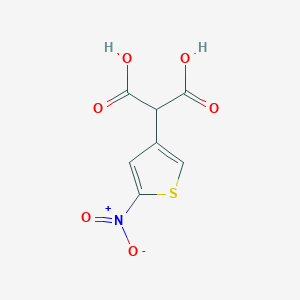

![molecular formula C3H8O B033646 Isopropanol, [2-14C] CAS No. 104810-30-2](/img/structure/B33646.png)

Isopropanol, [2-14C]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Isopropanol is primarily produced by combining propene and water in a high-temperature and pressure environment. The presence of an acid catalyst speeds up the reaction . Another common method is indirect hydration, where sulfuric acid is first added to propene to form isopropyl hydrogen sulfate. This intermediate is then hydrolyzed to release isopropanol .Molecular Structure Analysis

Isopropanol is a secondary alcohol and a structural isomer of propanol. This means it shares the same molecular formula with propanol but has a different arrangement of atoms . A theoretical study on intermolecular hydrogen bonds of isopropanol-water clusters has been conducted, providing insights into the molecular association structure in isopropanol-water solution .Chemical Reactions Analysis

Isopropanol exhibits the alcohol reactions characteristic of this -OH functional group. It is oxidized to give acetone, a reaction carried out with oxidizing agents such as chromic acid. It can also be carried out by heating with copper catalysts in a dehydrogenation reaction .Physical And Chemical Properties Analysis

Isopropanol is characterized by its high volatility and low boiling point, which is around 82.6 °C . Its melting point stands at -89 °C . The compound is fully miscible with most solvents, including water, ether, and chloroform . In addition, it’s also capable of dissolving a range of non-polar compounds, which highlights its property as a versatile solvent .作用机制

安全和危害

Isopropanol is highly flammable and can easily ignite. It should be kept away from heat sources, sparks, and open flames . Furthermore, its vapors can form explosive mixtures with air . Isopropanol can also be harmful or fatal if swallowed, and can cause irritation upon contact with the skin or eyes . Chronic exposure can lead to more serious health issues, such as respiratory problems, headaches, dizziness, and even damage to the central nervous system .

未来方向

Global consumption of IPA is expected to grow at an average of 2%-3% annually in 2023–28, with most markets in Asia (especially Southeast Asia and Oceania, South Asia [India] and mainland China), showing higher-than-average growth rates over the next five years . By 2028, additional capacity is also expected in North America, Western Europe, Central and Eastern Europe and South Korea .

属性

IUPAC Name |

(214C)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-YZRHJBSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[14CH](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropanol, [2-14C] | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

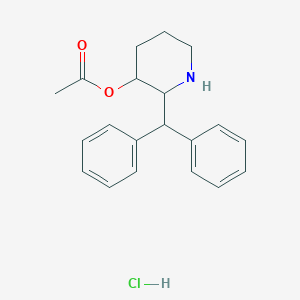

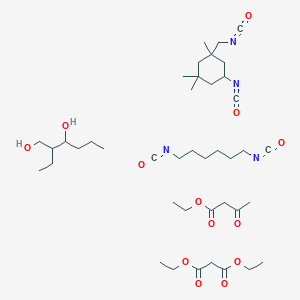

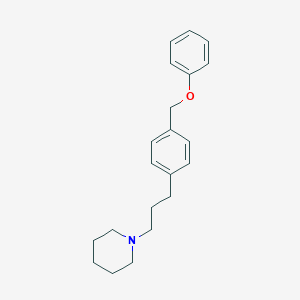

![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)

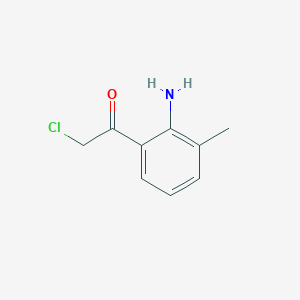

![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)